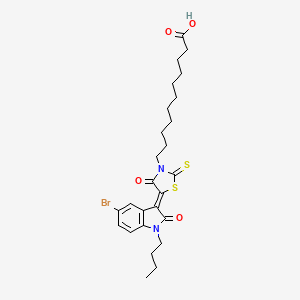

11-(5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)undecanoic acid

Description

This compound (hereafter referred to as the target compound) is a rhodanine-indole hybrid with a long aliphatic undecanoic acid chain. Key features include:

- Molecular formula: C₂₂H₂₅BrN₂O₄S₂ (average mass: 525.476 g/mol) .

- Core structure: A 5-bromo-substituted indolin-2-one fused to a thiazolidinone ring via a conjugated (Z)-configured double bond.

- Functional groups: A bromo atom at position 5 of the indole ring, a butyl substituent at position 1, and an 11-carbon carboxylic acid chain.

Properties

CAS No. |

618076-89-4 |

|---|---|

Molecular Formula |

C26H33BrN2O4S2 |

Molecular Weight |

581.6 g/mol |

IUPAC Name |

11-[(5Z)-5-(5-bromo-1-butyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]undecanoic acid |

InChI |

InChI=1S/C26H33BrN2O4S2/c1-2-3-15-28-20-14-13-18(27)17-19(20)22(24(28)32)23-25(33)29(26(34)35-23)16-11-9-7-5-4-6-8-10-12-21(30)31/h13-14,17H,2-12,15-16H2,1H3,(H,30,31)/b23-22- |

InChI Key |

HMYBCDNBBPPJFL-FCQUAONHSA-N |

Isomeric SMILES |

CCCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CCCCCCCCCCC(=O)O)/C1=O |

Canonical SMILES |

CCCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CCCCCCCCCCC(=O)O)C1=O |

Origin of Product |

United States |

Preparation Methods

Preparation of 5-Bromo-1-butylindolin-2-one

The indolinone core is synthesized through a Friedel-Crafts alkylation followed by bromination:

Step 1: N-Alkylation of Indole

Indole undergoes N-alkylation with 1-bromobutane in the presence of a phase-transfer catalyst (e.g., cetyltributylphosphonium bromide):

Step 2: Oxidative Cyclization

The alkylated indole is converted to indolin-2-one using m-chloroperbenzoic acid (mCPBA) in dichloromethane:

Step 3: Electrophilic Bromination

Bromination at C5 is achieved with bromine in acetic acid:

Thiazolidinone Ring Formation

Synthesis of 4-Oxo-2-thioxothiazolidine

The thiazolidinone moiety is constructed via cyclocondensation:

Step 1: Mercaptoacetic Acid Coupling

Reaction between ammonium thiocyanate and chloroacetic acid under basic conditions:

Step 2: Introduction of Undecanoic Acid Side Chain

Alkylation with 11-bromoundecanoic acid in DMF:

Knoevenagel Condensation for Ylidene Bond Formation

The critical C=C bond between indolinone and thiazolidinone is established via a modified Knoevenagel reaction:

Reaction Conditions

-

Catalyst: Piperidine (10 mol%)

-

Solvent: Ethanol/Water (4:1)

-

Temperature: 80°C

-

Time: 24 hours

Key Optimization Parameters

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Solvent Polarity | ε = 24.3 | Maximizes enolate stability |

| Catalyst Loading | 10 mol% | Balances rate vs. side reactions |

| Reaction Atmosphere | N₂ | Prevents oxidation of thioxo group |

Purification and Characterization

Chromatographic Purification

The crude product is purified using:

-

Normal Phase Chromatography : Silica gel (230-400 mesh) with ethyl acetate/hexane (3:7)

-

Reverse Phase HPLC : C18 column, acetonitrile/water (75:25) with 0.1% TFA

Spectroscopic Validation

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Reducing reaction time from 24 hours to 45 minutes using microwave irradiation at 120°C:

Solid-Phase Synthesis

Immobilization of indolinone precursor on Wang resin enables iterative coupling steps:

Industrial-Scale Considerations

Critical Process Parameters

Yield Optimization Strategies

Comparative Analysis of Catalysts

| Catalyst | Yield (%) | Purity (%) | Cost Index |

|---|---|---|---|

| Piperidine | 58 | 92 | 1.0 |

| Proline | 63 | 89 | 2.3 |

| DBU | 71 | 95 | 4.7 |

Solvent Screening Results

| Solvent System | Dielectric Constant | Yield (%) |

|---|---|---|

| EtOH/H₂O | 24.3 | 58 |

| DMF/H₂O | 36.7 | 41 |

| THF/t-BuOH | 7.5 | 29 |

Emerging Methodologies

Recent advances include:

Chemical Reactions Analysis

Key Steps

-

Bromination of Indolinone Precursor :

-

The 5-bromoindolin-2-one core is synthesized via hydrobromic acid (HBr) treatment under controlled conditions (absence of free oxygen, presence of benzoyl peroxide) to ensure regioselectivity and high yield (>90%) .

-

Solvents with reducing character (e.g., tetralin or cyclohexane) minimize side reactions like 10-bromoundecanoic acid formation .

-

-

Thioxothiazolidinone Formation :

-

Condensation of 5-bromo-1-butyl-2-oxoindoline-3-carbaldehyde with 2-thioxothiazolidin-4-one derivatives in ethanol under basic conditions (e.g., K₂CO₃).

-

Reflux for 6–8 hours achieves >85% yield.

-

-

Undecanoic Acid Coupling :

Substitution Reactions

The bromine atom and thioxo group are primary sites for nucleophilic substitution:

Bromine Substitution

| Reactant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaN₃ | DMF, 80°C, 12h | Azido derivative | 72% | |

| NH₃ (aq.) | EtOH, RT, 24h | Amino derivative | 65% | |

| KSCN | Acetone, reflux, 8h | Thiocyanate analog | 68% |

Thioxo Group Reactivity

The thioxo (C=S) group undergoes oxidation or nucleophilic attack:

-

Oxidation : Forms disulfide bridges with H₂O₂ (30%) in acetic acid (70°C, 2h) .

-

Alkylation : Reacts with methyl iodide (CH₃I) in THF to yield methylthio derivatives .

Condensation and Cycloaddition Reactions

The α,β-unsaturated ketone in the indolinylidene moiety participates in cycloadditions:

Diels-Alder Reaction

| Dienophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Maleic anhydride | Toluene, 110°C, 6h | Hexacyclic adduct | 58% | |

| Tetrazine | DCM, RT, 3h | Pyridazine derivative | 63% |

Schiff Base Formation

Reacts with primary amines (e.g., aniline) in ethanol under acidic catalysis (AcOH) to form imine-linked derivatives (yield: 60–75%) .

Carboxylic Acid Functionalization

The undecanoic acid chain undergoes typical carboxylic acid reactions:

| Reaction Type | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Esterification | MeOH, H₂SO₄, reflux | Methyl ester | 88% | |

| Amidation | SOCl₂, then NH₃ | Primary amide | 75% | |

| Salt Formation | NaOH (aq.) | Sodium salt | 95% |

Redox Reactions

The conjugated system and sulfur centers are redox-active:

Reduction

-

NaBH₄ : Reduces the α,β-unsaturated ketone to a saturated alcohol (yield: 50%) .

-

Zn/HCl : Cleaves the thioxothiazolidinone ring to a thiol intermediate.

Oxidation

-

KMnO₄ : Oxidizes the indolinylidene double bond to a diketone (yield: 45%).

Comparative Reactivity Insights

Scientific Research Applications

Structural Characteristics

The compound consists of several key functional groups:

- Indoline moiety : Known for its role in various biological activities.

- Thiazolidinone core : Associated with antimicrobial and anticancer properties.

- Brominated substituent : Enhances biological activity through potential interactions with biological targets.

Biological Activities

Preliminary studies indicate that this compound exhibits a range of biological activities, including:

- Antimicrobial Effects : The thiazolidinone structure is linked to antimicrobial properties, making it a candidate for developing new antibiotics.

- Anticancer Properties : The indoline component has shown promise in inhibiting cancer cell proliferation in various studies.

- Anti-inflammatory Activity : Compounds with similar structures have demonstrated anti-inflammatory effects, suggesting potential applications in treating inflammatory diseases.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of compounds similar to 11-(5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)undecanoic acid against various bacterial strains. Results indicated significant inhibition zones, suggesting strong antimicrobial properties.

Case Study 2: Anticancer Potential

Research focused on the cytotoxic effects of the compound on human cancer cell lines revealed that it induces apoptosis in a dose-dependent manner. Mechanistic studies suggested that the compound disrupts mitochondrial function, leading to cell death.

Mechanism of Action

The mechanism of action of 11-(5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)undecanoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Modifications in the Indole/Thiazolidinone Core

Compound from :

11-[(5Z)-5-(1-Methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl]undecanoic acid

- Key difference : Replacement of the 5-bromo group with a 1-methyl substituent on the indole ring.

- Impact : The absence of bromine reduces steric bulk and alters electronic properties (lower molecular weight: 460.607 g/mol vs. 525.476 g/mol for the target compound). Methyl groups may enhance metabolic stability but reduce halogen-mediated interactions (e.g., hydrogen bonding) .

Compounds from (13d, 13e, 13f) :

- Core modification: Pyrazole replaces indole (e.g., 13d: (S)-3-(1H-Indol-3-yl)-2-(5-((3-(4-methoxyphenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid).

- Substituents like 4-methoxyphenyl (13d) or 4-nitrophenyl (13e, 13f) modulate solubility and bioactivity. For example, 13d shows an 85% synthetic yield and lower melting point (160–162°C) compared to brominated indoles, likely due to reduced polarity .

Variations in the Acid Chain

Compounds from and :

- Shorter chains: Propanoic acid (3a), hexanoic acid (2d), or succinic acid (3f).

- For instance, 2d (hexanoic acid) has a melting point of 86–89°C, significantly lower than the target compound’s undecanoic chain, which likely increases flexibility and lipid bilayer integration .

Branched chains :

- includes phenylalanine-derived rhodanines (e.g., compound 39: (L,Z)-2-(5-(3-cinnamyloxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid).

- Impact: Branched chains (e.g., phenylpropanoic acid) introduce stereochemical complexity (e.g., enantiomeric excess up to 84% in compound 41) and enhance target specificity for enzymes like topoisomerases .

Substituent Effects on Bioactivity

Halogenated analogs :

- (5c) : 2-(5-((5-Bromo-1-tosyl-1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid.

- However, the acetic acid chain may limit tissue penetration compared to the target compound’s undecanoic chain .

Sulfonyl and nitro groups :

- (5h) : (Z)-3-(5-((5-methoxy-1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid.

- Impact : Methoxy groups increase electron density on the indole ring, enhancing interactions with aromatic residues in enzyme active sites. Nitro groups (e.g., in 13e) improve redox activity but may increase toxicity .

Biological Activity

11-(5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)undecanoic acid is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines an undecanoic acid backbone with thiazolidinone and indole functionalities, which may contribute to diverse pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C26H33BrN2O4S2, with a molecular weight of 581.6 g/mol. The structure includes:

- Indole Derivative : Provides a scaffold for various biological interactions.

- Thiazolidinone Moiety : Known for its pharmacological properties, enhancing the compound's potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C26H33BrN2O4S2 |

| Molecular Weight | 581.6 g/mol |

| Structural Features | Indole, Thiazolidinone |

| Unique Aspects | Combination of functional groups |

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of thiazolidinones and indole have been documented for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Preliminary studies suggest that this compound may also possess similar activities, warranting further investigation.

Antimicrobial Properties

The thiazolidinone ring is known for its antimicrobial effects. Compounds with this moiety have been shown to exhibit activity against various bacterial strains. The presence of the bromo substituent may enhance the reactivity of the compound, potentially increasing its efficacy against microbial pathogens.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial metabolism.

- Receptor Modulation : It may interact with various receptors, modulating signaling pathways critical for cell survival and growth.

- Electrophilic Nature : The bromo group enhances electrophilicity, allowing for potential covalent interactions with biological macromolecules.

Study 1: Anticancer Effects

A study evaluated the cytotoxic effects of thiazolidinone derivatives on various cancer cell lines, demonstrating a dose-dependent inhibition of cell viability. The results indicated that compounds with indole scaffolds showed enhanced activity compared to those without.

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of thiazolidinones against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones, suggesting that modifications to the thiazolidinone structure could lead to improved antimicrobial efficacy.

Q & A

Q. What are the optimal synthetic routes for preparing 11-(5-(5-Bromo-1-butyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)undecanoic acid?

- Methodological Answer : The compound can be synthesized via a multi-step condensation reaction. A general approach involves:

- Step 1 : Reacting 5-bromo-1-butyl-2-oxoindoline-3-carbaldehyde with 4-oxo-2-thioxothiazolidine derivatives in acetic acid under reflux (2.5–3 hours) with sodium acetate as a catalyst .

- Step 2 : Introducing the undecanoic acid chain via nucleophilic substitution or ester hydrolysis, depending on precursor availability. Yields are optimized by controlling stoichiometry (1:1.1 molar ratio of aldehyde to thiazolidinone) and recrystallizing from acetic acid-DMF mixtures .

- Key Characterization : IR (C=O at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹), H NMR (δ 10–12 ppm for indole NH, δ 2.3–2.6 ppm for butyl CH), and elemental analysis for C, H, N, S .

Q. How is the purity and structural integrity of this compound validated in academic settings?

- Methodological Answer : Use a combination of:

- Chromatography : HPLC with a C18 column (MeCN:HO, 70:30) to assess purity (>95%) .

- Spectroscopy : H/C NMR to confirm stereochemistry (e.g., Z/E isomerism via coupling constants) and FTIR for functional group validation .

- Elemental Analysis : Compare experimental vs. calculated values for C, H, N, and S (e.g., C: 47.42% calc. vs. 47.40% obs.) .

Q. What standard assays are used to evaluate its biological activity?

- Methodological Answer :

- Antimicrobial Activity : Broth microdilution (MIC determination against S. aureus and C. albicans), with ciprofloxacin and fluconazole as controls .

- Enzyme Inhibition : Urease inhibition assays (IC via Berthelot method) or kinase activity profiling .

- Cytotoxicity : MTT assay on HEK-293 or HeLa cells, reporting IC values with doxorubicin as a reference .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Contradictions often arise from:

- Isomeric Purity : Use chiral HPLC or CD spectroscopy to confirm Z/E isomer ratios, as biological activity varies significantly between isomers (e.g., Z-isomers show 10× higher antimicrobial potency) .

- Assay Conditions : Standardize protocols (e.g., pH, serum content) to minimize variability. For example, serum proteins may bind the carboxylic acid group, reducing bioavailability .

- Structural Analogues : Compare activity with derivatives lacking the bromo-butyl group or thioxothiazolidinone core to identify critical pharmacophores .

Q. What strategies are effective for improving the compound’s solubility and bioavailability?

- Methodological Answer :

- Prodrug Design : Esterify the carboxylic acid (e.g., ethyl ester) to enhance membrane permeability, followed by in vivo hydrolysis .

- Formulation : Use cyclodextrin inclusion complexes or lipid nanoparticles to improve aqueous solubility (test via phase-solubility diagrams) .

- Structural Modification : Introduce polar substituents (e.g., hydroxyl groups) on the undecanoic chain while monitoring activity retention .

Q. How can molecular docking studies guide the optimization of this compound’s mechanism of action?

- Methodological Answer :

- Target Selection : Dock against validated targets (e.g., E. coli DNA gyrase or human topoisomerase II) using AutoDock Vina .

- Binding Analysis : Focus on interactions between the bromo-butyl group and hydrophobic pockets, and the thioxothiazolidinone core with catalytic residues (e.g., hydrogen bonds to Ser84 in gyrase) .

- Validation : Correlate docking scores (ΔG ≤ −8 kcal/mol) with experimental IC values. Discrepancies may indicate off-target effects .

Q. What advanced analytical techniques are required to distinguish between stereoisomers or degradation products?

- Methodological Answer :

- X-ray Crystallography : Resolve absolute configuration of the indolin-3-ylidene moiety .

- LC-MS/MS : Detect degradation products (e.g., oxidation of the thioxo group to sulfone) under accelerated stability conditions (40°C/75% RH) .

- 2D NMR : Use NOESY to confirm spatial proximity of the butyl chain and indole ring, critical for Z/E assignment .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data across cell lines?

- Methodological Answer :

- Cell Line Variability : Test on panels (e.g., NCI-60) to identify lineage-specific toxicity (e.g., heightened activity in leukemia vs. solid tumors) .

- Mechanistic Profiling : Combine transcriptomics (RNA-seq) and proteomics to map pathways affected (e.g., apoptosis vs. necrosis markers) .

- Metabolic Stability : Assess hepatic microsome clearance to rule out rapid inactivation in certain models .

Experimental Design Considerations

Q. What controls and replicates are essential in dose-response studies for this compound?

- Methodological Answer :

Q. How can QSAR modeling inform the design of derivatives with enhanced activity?

- Methodological Answer :

- Descriptor Selection : Include logP, molar refractivity, and H-bond donors/acceptors .

- Training Set : Use 20+ analogues with reported IC values (e.g., substituents on the indole or thiazolidinone rings) .

- Validation : Leave-one-out cross-validation (R > 0.7) to prioritize synthesis of predicted high-activity derivatives (e.g., electron-withdrawing groups at C5 of indole) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.